molecular formula C14H15BrN4O B2694720 3-[(4-Bromopyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide CAS No. 2415569-99-0

3-[(4-Bromopyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide

Cat. No. B2694720
CAS RN: 2415569-99-0
M. Wt: 335.205
InChI Key: XGIISEGLAJYJKJ-UHFFFAOYSA-N
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Description

The compound “3-[(4-Bromopyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide” is a complex organic molecule. It contains a bromopyrazole group, an azetidine ring, and a phenyl group, all connected by a carboxamide linkage .


Molecular Structure Analysis

The compound contains a bromopyrazole group, which is a pyrazole ring (a five-membered ring with two nitrogen atoms) with a bromine atom attached. It also contains an azetidine ring, which is a saturated four-membered ring with one nitrogen atom. The phenyl group is a six-membered aromatic ring. These groups are connected by a carboxamide linkage, which is a carbonyl (C=O) group attached to a nitrogen .


Chemical Reactions Analysis

The bromine atom on the bromopyrazole group can be a good leaving group, making it susceptible to nucleophilic substitution reactions. The azetidine ring can potentially undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under consideration. As a complex organic molecule, it’s likely to be solid at room temperature .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. It could potentially interact with biological targets through the pyrazole ring or the phenyl group .

Future Directions

The study and application of this compound could be a potential area for future research, especially if it shows promising biological activity. It could be interesting to explore its synthesis, properties, and potential applications in more detail .

properties

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O/c15-12-6-16-19(10-12)9-11-7-18(8-11)14(20)17-13-4-2-1-3-5-13/h1-6,10-11H,7-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIISEGLAJYJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC=C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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